molecular formula C18H19N5O3 B2466147 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 685107-80-6

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2466147
CAS RN: 685107-80-6
M. Wt: 353.382
InChI Key: HJTVJOTZRGSQRT-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Applications

Synthesis of Benzoxazinyl Pyrazolone Arylidenes for Antimicrobial and Antioxidant Use Compounds structurally similar to N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide have demonstrated potential in antimicrobial and antioxidant applications. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes, showcasing their effectiveness as antimicrobials and antioxidants (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis Efficiency

Efficient Synthesis Routes for Pyridyl Analogs Research by Brooks et al. (2010) highlighted efficient synthesis routes for pyridyl analogs of benzoxazines, emphasizing high-yield and straightforward processes that are scalable to gram quantities (Brooks et al., 2010).

Antibacterial Activity

Evaluation of Antibacterial Activity in Benzoxazine Analogues Kadian, Maste, and Bhat (2012) investigated the antibacterial activity of benzoxazine analogues, demonstrating significant effectiveness against various bacterial strains (Kadian, Maste, & Bhat, 2012).

Eco-Friendly Synthesis

Microwave-Catalyzed Ecofriendly Synthesis Dabholkar and Gavande (2003) explored a microwave-catalyzed approach for synthesizing benzoxazine-carbonyl pyrazolones, providing an eco-friendly and rapid method with improved yields (Dabholkar & Gavande, 2003).

Antimicrobial Properties

Synthesis and Biological Activities of Benzoxazine Derivatives Jayamma and Reddy (1994) synthesized benzoxazine-based compounds, revealing significant antimicrobial properties and also identifying antihistaminic activities in some derivatives (Jayamma & Reddy, 1994).

Triazolo-/Thiadiazolo-Benzoxazines and Antibacterial Activities

Dabholkar and Gavande (2012) worked on triazolo-/thiadiazolo-benzoxazines, focusing on their synthesis and evaluating their antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Dabholkar & Gavande, 2012).

Alkaloids from Actinomycetes

Alkaloids from Mangrove-Derived Actinomycete A study by Wang et al. (2014) identified novel alkaloids from the actinomycete Jishengella endophytica, with some compounds showing potential as anti-H1N1 drugs. This research adds to the understanding of the diverse biological activities of benzoxazine derivatives (Wang et al., 2014).

properties

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-17-12-26-15-5-4-13(11-14(15)21-17)20-18(25)23-9-7-22(8-10-23)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVJOTZRGSQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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